4-(2-Ethoxyanilino)pent-3-en-2-one

Description

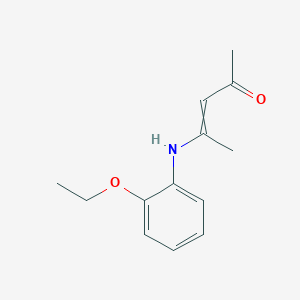

4-(2-Ethoxyanilino)pent-3-en-2-one is an organic compound with the molecular formula C13H17NO2. It is a derivative of pent-3-en-2-one, where the amino group is substituted with a 2-ethoxyaniline moiety.

Properties

CAS No. |

920313-11-7 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-(2-ethoxyanilino)pent-3-en-2-one |

InChI |

InChI=1S/C13H17NO2/c1-4-16-13-8-6-5-7-12(13)14-10(2)9-11(3)15/h5-9,14H,4H2,1-3H3 |

InChI Key |

UTEUCFSCFZBQGV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=CC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyanilino)pent-3-en-2-one typically involves the reaction of 2-ethoxyaniline with pent-3-en-2-one under specific conditions. One common method is the condensation reaction between 2-ethoxyaniline and pent-3-en-2-one in the presence of a suitable catalyst, such as an acid or base. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using water or water-ethanol mixtures as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyanilino)pent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxy and anilino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Ethoxyanilino)pent-3-en-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyanilino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Methylpent-3-en-2-one: Similar structure but with a methyl group instead of the ethoxyanilino group.

4-(2,6-Dichlorophenylamino)pent-3-en-2-one: Contains dichlorophenylamino instead of ethoxyanilino.

Uniqueness

4-(2-Ethoxyanilino)pent-3-en-2-one is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

4-(2-Ethoxyanilino)pent-3-en-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H15NO2

- Molecular Weight: 205.25 g/mol

Structural Characteristics:

The compound features an ethoxy group attached to an aniline moiety, which is linked to a pentenone structure. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogenic bacteria and fungi. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Properties: Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation in breast and colon cancer cells, potentially through the modulation of apoptotic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may act by inhibiting specific enzymes involved in cell proliferation and survival, such as cyclooxygenases (COX) or lipoxygenases (LOX).

- Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in target cells, leading to apoptosis through mitochondrial pathways.

- Interference with Cell Signaling Pathways: The ethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular signaling proteins.

Case Studies

-

Antimicrobial Study:

- A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated a significant zone of inhibition against Candida albicans and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections .

- Anticancer Study:

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anticancer Activity | IC50 ~ 25 µM (MCF-7 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.